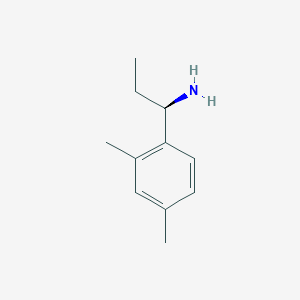

(R)-1-(2,4-Dimethylphenyl)propan-1-amine

Description

The Significance of Enantiomerically Pure Amines as Fundamental Building Blocks in Organic Synthesis

Enantiomerically pure amines are crucial building blocks in the synthesis of a vast array of complex molecules, particularly pharmaceuticals. nih.gov It is estimated that over 40% of commercial drugs contain chiral amine moieties. nih.gov The stereochemistry of these amines is critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. This necessity for enantiopurity drives the demand for robust and efficient methods to obtain single-enantiomer amine precursors.

The utility of enantiomerically pure amines extends beyond their incorporation into final drug structures. They are also widely employed as:

Chiral auxiliaries: These are chiral molecules that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Chiral resolving agents: Racemic mixtures of acids can be separated into their constituent enantiomers by forming diastereomeric salts with an enantiomerically pure amine. These diastereomers have different physical properties and can be separated by techniques such as crystallization. sigmaaldrich.com

Chiral ligands in asymmetric catalysis: Amines can be used to synthesize more complex chiral ligands that coordinate with metal catalysts. These chiral catalysts can then be used to produce large quantities of a desired enantiomer from a prochiral substrate with high efficiency and atom economy. chemistryviews.orgacs.org

The synthesis of enantiomerically pure amines is a major focus of research. Key methods include the resolution of racemic mixtures, the use of the chiral pool (naturally occurring chiral molecules), and asymmetric synthesis. Asymmetric hydrogenation of imines and reductive amination of ketones are among the most powerful strategies for accessing these valuable compounds. acs.orgnih.gov Biocatalytic methods, utilizing enzymes such as transaminases and amine dehydrogenases, are also gaining prominence as sustainable and highly selective alternatives. nih.govnih.gov

Structural Context and Classification of (R)-1-(2,4-Dimethylphenyl)propan-1-amine within Chiral Arylalkylamines

This compound belongs to the class of primary chiral arylalkylamines. The classification of amines is determined by the number of carbon-containing groups directly bonded to the nitrogen atom. libretexts.orgwikipedia.orglibretexts.org

Primary (1°) amines: One carbon group is attached to the nitrogen atom (R-NH₂).

Secondary (2°) amines: Two carbon groups are attached to the nitrogen atom (R₂-NH).

Tertiary (3°) amines: Three carbon groups are attached to the nitrogen atom (R₃-N).

Based on this classification, this compound is a primary amine, as the nitrogen atom is bonded to a single carbon group.

The structure of this compound features a stereogenic center at the carbon atom attached to both the amino group and the 2,4-dimethylphenyl group. The "(R)" designation in its name specifies the absolute configuration of this chiral center according to the Cahn-Ingold-Prelog priority rules. The aryl portion of the molecule is a benzene (B151609) ring substituted with two methyl groups at positions 2 and 4. The alkyl portion is a propyl group.

Below is a data table summarizing the structural features of this compound.

| Feature | Description |

| IUPAC Name | This compound |

| Chemical Formula | C₁₁H₁₇N |

| Classification | Primary Chiral Arylalkylamine |

| Chiral Center | Carbon atom bonded to the amino group, the 2,4-dimethylphenyl group, a hydrogen atom, and an ethyl group. |

| Aryl Group | 2,4-Dimethylphenyl |

| Alkyl Group | Propyl |

Overview of Advanced Research Themes Pertaining to this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential utility in several advanced research areas, drawing parallels with analogous compounds.

Potential Applications in Asymmetric Synthesis: Structurally similar chiral arylalkylamines are frequently used as precursors for chiral ligands in transition metal-catalyzed asymmetric reactions. For instance, chiral secondary amines derived from compounds like (R)-α-ethylbenzylamine are valuable for synthesizing phosphoramidite (B1245037) ligands used in copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions. sigmaaldrich.com It is plausible that this compound could serve a similar purpose, with the dimethyl-substituted phenyl ring potentially influencing the steric and electronic properties of a resulting catalyst, thereby impacting its enantioselectivity and activity.

Use in the Synthesis of Bioactive Molecules: The arylalkylamine framework is a common feature in many biologically active compounds. For example, analogues of citalopram, a selective serotonin (B10506) reuptake inhibitor, contain a substituted phenyl ring attached to a nitrogen-containing structure. nih.gov Similarly, potent and selective dopamine (B1211576) D4 receptor ligands have been synthesized from 3-(3,4-dimethylphenyl)-1-propylpiperidine, highlighting the importance of the dimethylphenyl moiety in receptor binding. nih.gov Research could therefore explore the use of this compound as a building block for novel neurologically active agents.

Enzymatic Synthesis and Resolution: The development of enzymatic methods for the production of enantiomerically pure amines is a vibrant area of research. Transaminases and amine dehydrogenases are increasingly used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.net The synthesis of this compound could be a target for such biocatalytic methods, starting from 1-(2,4-dimethylphenyl)propan-1-one (B3131230). Research in this area would focus on identifying or engineering an enzyme with high activity and selectivity for this specific substrate.

Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

(1R)-1-(2,4-dimethylphenyl)propan-1-amine |

InChI |

InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7,11H,4,12H2,1-3H3/t11-/m1/s1 |

InChI Key |

CUMKAEFZXDVXGM-LLVKDONJSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C=C(C=C1)C)C)N |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)C)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure R 1 2,4 Dimethylphenyl Propan 1 Amine

Asymmetric Catalytic Approaches to (R)-1-(2,4-Dimethylphenyl)propan-1-amine

The synthesis of enantiopure amines is of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. Asymmetric catalysis offers a highly efficient and atom-economical route to these compounds. The primary precursor for this compound is the corresponding ketimine, derived from 1-(2,4-Dimethylphenyl)propan-1-one (B3131230). The asymmetric reduction of this prochiral imine is the key step in establishing the desired stereocenter.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal catalysis, particularly with noble metals like rhodium and iridium, is a powerful tool for the asymmetric hydrogenation of imines. These methods often employ chiral ligands to create a chiral environment around the metal center, which directs the hydrogenation to one face of the imine, leading to the formation of one enantiomer in excess.

Chiral rhodium complexes, particularly those with atropisomeric diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are well-established catalysts for asymmetric hydrogenations. wikipedia.org The C2-symmetric nature of the BINAP ligand creates a well-defined chiral pocket that effectively differentiates the enantiotopic faces of the prochiral ketimine substrate.

In the context of synthesizing this compound, a Rh-(R)-BINAP catalyst would be employed for the asymmetric hydrogenation of the corresponding N-aryl or N-alkyl ketimine. The general reaction mechanism involves the coordination of the imine to the chiral rhodium complex, followed by the stereoselective transfer of hydrogen from the metal to the C=N double bond.

Table 1: Asymmetric Hydrogenation of Aromatic Ketimines with Rh-BINAP Systems (Analogous Substrates)

| Entry | Substrate (Ketimine) | Catalyst System | Solvent | Pressure (H₂) | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | N-Benzylidene-aniline | [Rh(COD)Cl]₂ / (R)-BINAP | Toluene | 10 atm | 25 | 95 | 85 (R) | researchgate.net |

| 2 | N-(1-Phenylethylidene)aniline | [Rh(COD)₂]BF₄ / (R)-BINAP | THF | 20 atm | 30 | 98 | 91 (R) | diva-portal.org |

This table presents data for analogous substrates to illustrate the general efficacy of the catalytic system, as specific data for the target compound was not found in the reviewed literature.

Iridium complexes with chiral P,N-ligands, such as phosphinooxazolines (PHOX), have emerged as highly effective catalysts for the asymmetric hydrogenation of a broad range of substrates, including challenging unfunctionalized olefins and imines. nih.govnih.gov These catalysts often exhibit high turnover numbers and excellent enantioselectivities. The Ir-PHOX system, for instance, creates a robust and tunable chiral environment that can be optimized for specific substrates.

For the synthesis of this compound, an iridium catalyst with a suitable chiral ligand would be used to hydrogenate the precursor ketimine. The choice of the ligand and reaction conditions is crucial for achieving high stereocontrol.

Table 2: Asymmetric Hydrogenation of Aromatic Ketimines with Ir-PHOX Systems (Analogous Substrates)

| Entry | Substrate (Ketimine) | Catalyst System | Solvent | Pressure (H₂) | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | N-(1-Phenylethylidene)benzylamine | [Ir(COD)Cl]₂ / (S)-iPr-PHOX | CH₂Cl₂ | 50 bar | 25 | >99 | 95 (S) | nih.gov |

| 2 | N-(1-(4-Methoxyphenyl)ethylidene)aniline | [Ir(COD)Cl]₂ / (S)-tBu-PHOX | Toluene | 50 bar | 25 | 97 | 92 (S) | nih.gov |

This table presents data for analogous substrates to illustrate the general efficacy of the catalytic system, as specific data for the target compound was not found in the reviewed literature.

The success of asymmetric hydrogenation is highly dependent on the structure of the substrate. For ketimines derived from 1-(2,4-Dimethylphenyl)propan-1-one, the steric and electronic properties of the substituents on both the ketone and the imine nitrogen play a critical role. The presence of two methyl groups on the phenyl ring can influence the coordination of the substrate to the metal center and affect the enantioselectivity.

Generally, N-aryl ketimines are often better substrates than N-alkyl ketimines in rhodium- and iridium-catalyzed hydrogenations, as the aryl group can participate in stabilizing interactions with the catalyst. However, recent advancements have led to the development of catalysts that are also effective for the reduction of N-alkyl imines. A significant challenge in the asymmetric hydrogenation of ketimines derived from ketones like 1-(2,4-dimethylphenyl)propan-1-one is the potential for catalyst inhibition or lower enantioselectivities due to the steric bulk near the imine functionality. researchgate.net

Organocatalytic Asymmetric Reductions

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of often expensive and toxic heavy metals. Chiral small organic molecules are used to catalyze asymmetric transformations.

Chiral Brønsted acids, such as chiral phosphoric acids derived from BINOL, have proven to be excellent catalysts for the enantioselective reduction of imines. nih.gov The mechanism involves the activation of the imine by the Brønsted acid through protonation, forming a chiral ion pair with the conjugate base of the acid. This chiral environment then directs the approach of a hydride source, such as a Hantzsch ester or a silane, leading to a highly enantioselective reduction. lookchem.comnih.gov

This methodology is particularly attractive for the synthesis of this compound as it often proceeds under mild conditions and with high functional group tolerance. The precursor ketimine, derived from 1-(2,4-Dimethylphenyl)propan-1-one, would be reduced in the presence of a chiral phosphoric acid and a suitable hydride donor.

Table 3: Chiral Brønsted Acid Catalyzed Reduction of Aromatic Ketimines (Analogous Substrates)

| Entry | Substrate (Ketimine) | Catalyst | Hydride Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | N-(1-Phenylethylidene)aniline | (R)-TRIP | Hantzsch Ester | Toluene | 25 | 96 | 94 (R) | nih.gov |

| 2 | N-(1-(4-Chlorophenyl)ethylidene)benzylamine | (R)-SPINOL Phosphoric Acid | Trichlorosilane | Toluene | -20 | 92 | 90 (R) | gla.ac.uk |

This table presents data for analogous substrates to illustrate the general efficacy of the catalytic system, as specific data for the target compound was not found in the reviewed literature.

Applications of Chiral Organocatalysts (e.g., Cinchona Alkaloid Derivatives) in Asymmetric Transformations

Chiral organocatalysis has emerged as a powerful tool in asymmetric synthesis, with primary amines derived from Cinchona alkaloids being particularly effective. rsc.org These catalysts are renowned for their versatility and high efficacy in a range of transformations, especially those involving sterically hindered carbonyl compounds. rsc.orgrsc.org Primary amines derived from natural Cinchona alkaloids have demonstrated superior catalytic performance in the asymmetric reactions of carbonyls compared to their secondary amine counterparts. researchgate.net

The synthesis of chiral amines like this compound can be achieved through the asymmetric amination of a corresponding ketone, 2,4-dimethylpropiophenone. In this approach, a Cinchona alkaloid-derived primary amine catalyst activates the ketone, facilitating a highly enantioselective attack by an amine source. These catalysts operate through a bifunctional activation mode, where different parts of the catalyst molecule interact with the substrates to control the stereochemical outcome. For instance, the conjugate addition of amines to α,β-unsaturated ketones, catalyzed by 9-epi-amino Cinchona alkaloids, provides a pathway to chiral 1,3-diamines and related structures, showcasing the potential of this catalyst class for C-N bond formation. nih.gov

The general mechanism for such transformations often involves the formation of a reactive iminium ion intermediate when reacting with α,β-unsaturated ketones or enamine activation for other carbonyl compounds. researchgate.net This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, rendering it more susceptible to nucleophilic attack in a stereocontrolled manner. researchgate.net The inherent chirality of the Cinchona alkaloid backbone directs the approach of the nucleophile, leading to the preferential formation of one enantiomer.

**2.1.3. Other Enantioselective Methodologies for the Preparation of this compound

Beyond Cinchona alkaloid catalysis, other enantioselective methods are pivotal for synthesizing chiral amines. One prominent strategy is the copper-catalyzed enantioselective reductive coupling of imines. For example, the reductive coupling of azadienes with aldimines or ketimines, catalyzed by a copper-hydride complex with a chiral phosphine (B1218219) ligand like Ph-BPE, can produce vicinal diamines with high diastereoselectivity and enantioselectivity (>95:5 er). nih.gov This methodology allows for the creation of complex chiral amines from readily available starting materials.

Another significant approach is asymmetric hydrogenation. The enantioselective reduction of a precursor imine, derived from 2,4-dimethylpropiophenone, using a chiral catalyst (e.g., based on rhodium or iridium with chiral phosphine ligands) can yield the target amine with high enantiomeric excess. This method is a cornerstone of industrial chiral synthesis due to its efficiency and atom economy.

Chiral Resolution Techniques for this compound

Chiral resolution remains a widely practiced and effective strategy for obtaining enantiopure amines from a racemic mixture. This involves separating the enantiomers through various physical or chemical processes.

Diastereomeric Salt Crystallization Using Chiral Acids (e.g., Tartaric Acid Derivatives)

The formation of diastereomeric salts is a classical and robust method for resolving racemic amines. libretexts.orgwikipedia.org This technique leverages the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid such as (+)-tartaric acid or its derivatives. libretexts.orggavinpublishers.com The resulting products are diastereomeric salts ((R)-amine-(R,R)-acid and (S)-amine-(R,R)-acid), which, unlike enantiomers, possess different physical properties, including solubility, melting points, and crystal structure. wikipedia.orgfiveable.me

This difference in solubility allows for their separation by fractional crystallization. fiveable.me In a typical procedure, the racemic amine and the chiral acid are dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol. gavinpublishers.com One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. After filtration, the pure diastereomeric salt is treated with a base to liberate the enantiomerically enriched amine. libretexts.org The efficiency of this process depends on factors like the choice of resolving agent, solvent, temperature, and crystallization time. gavinpublishers.comrsc.org

| Parameter | Description |

| Resolving Agent | An enantiomerically pure chiral acid (e.g., (R,R)-Tartaric Acid). gavinpublishers.com |

| Substrate | Racemic 1-(2,4-Dimethylphenyl)propan-1-amine. |

| Process | Formation of diastereomeric salts with different solubilities. |

| Separation | Fractional crystallization to isolate the less soluble diastereomer. wikipedia.org |

| Liberation | Treatment with a base to recover the pure amine enantiomer. libretexts.org |

Enzymatic Kinetic Resolution via Biocatalysis

Enzymatic kinetic resolution (EKR) offers a highly selective method for separating enantiomers under mild reaction conditions. wikipedia.org This technique utilizes enzymes, most commonly lipases such as Novozym-435 (Candida antarctica lipase (B570770) B), to catalyze the acylation of one enantiomer of the racemic amine at a much higher rate than the other. organic-chemistry.orgnih.gov

In a typical EKR of a primary amine, an acyl donor like ethyl acetate (B1210297) is used. The enzyme selectively transfers the acyl group to one enantiomer, resulting in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine. organic-chemistry.org These two compounds, having different functional groups, can then be easily separated by standard chemical methods like chromatography or extraction. The major limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. wikipedia.org

Dynamic Kinetic Resolution Strategies for Enhanced Enantioselectivity

To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution (DKR) is employed. su.se DKR combines the enzymatic resolution step with an in-situ racemization of the less reactive enantiomer. nih.gov This continuous racemization ensures that the substrate is constantly converted into the reactive enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiopure product. organic-chemistry.orgsu.se

For primary amines, a chemoenzymatic DKR process is often used. nih.gov This involves a dual catalyst system: an enzyme (e.g., a lipase) for the selective acylation and a metal catalyst for the racemization. organic-chemistry.org Palladium or ruthenium-based nanocatalysts have proven effective for the racemization of primary amines. organic-chemistry.orgsu.se The compatibility of the enzyme and the metal catalyst under the reaction conditions is crucial for the success of the DKR process. nih.gov This strategy provides a highly efficient and sustainable route to enantiopure amines. organic-chemistry.org

| Resolution Method | Key Features | Theoretical Max. Yield |

| Diastereomeric Salt Crystallization | Forms separable diastereomers; relies on solubility differences. wikipedia.org | ~50% |

| Enzymatic Kinetic Resolution (EKR) | Enzyme selectively acylates one enantiomer; mild conditions. wikipedia.org | 50% |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization. su.senih.gov | 100% |

Synthetic Routes to Precursors and Derivatives of this compound

The availability of suitable precursors is critical for the synthesis of the target compound. The most direct precursor for this compound via reductive amination or resolution is the corresponding ketone, 2,4-dimethylpropiophenone . This ketone can be synthesized through various classical methods, such as the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with propanoyl chloride or propionic anhydride, using a Lewis acid catalyst like aluminum chloride.

Another key starting material for related structures is 2,4-dimethylthiophenol . For instance, in the synthesis of the pharmaceutical vortioxetine, 2,4-dimethylthiophenol is coupled with an activated aromatic ring, such as 1-fluoro-2-nitrobenzene. google.com The resulting thioether undergoes further transformations, including reduction of the nitro group to an amine, which is then elaborated to the final product. google.com

A structurally related derivative is 2-(2,4-dimethylphenyl)ethan-1-amine , which differs by the length of the alkyl chain. sigmaaldrich.com The synthesis of such derivatives often follows similar principles, starting from the appropriately substituted benzene (B151609) derivative.

Synthesis of the Prochiral Ketone: 1-(2,4-Dimethylphenyl)propan-1-one

The primary and most direct route to the prochiral ketone, 1-(2,4-dimethylphenyl)propan-1-one, is the Friedel-Crafts acylation of m-xylene (B151644) with a propionylating agent, typically propionyl chloride or propionic anhydride. This electrophilic aromatic substitution reaction introduces the propanoyl group onto the aromatic ring. The substitution pattern is directed by the two methyl groups on the m-xylene ring, which are ortho, para-directing. Acylation occurs predominantly at the C4 position, which is para to the C1-methyl group and ortho to the C3-methyl group, due to steric and electronic effects.

The reaction is traditionally catalyzed by a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃). However, due to the environmental and waste-generation issues associated with the use of stoichiometric AlCl₃, research has explored the use of more sustainable and recyclable catalysts. Heterogeneous catalysts, such as iron oxide supported on HY zeolite (Fe₂O₃/HY), have demonstrated excellent catalytic performance, affording high yields of the desired product under optimized conditions. These solid acid catalysts can be easily separated from the reaction mixture and reused, offering a greener alternative to classical methods.

The general reaction is as follows:

Scheme 1: Friedel-Crafts acylation of m-xylene to produce 1-(2,4-dimethylphenyl)propan-1-one.

The selection of the catalyst and reaction conditions significantly impacts the yield and purity of the resulting ketone. Below is a table summarizing various catalytic systems employed for this transformation.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Propionyl Chloride | Dichloromethane | 0 to RT | High | [General Knowledge] |

| Iron(III) Chloride (FeCl₃) | Propionyl Chloride | - (Neat) | RT | Good | [General Knowledge] |

| Fe₂O₃/HY Zeolite | Benzoyl Chloride* | - (Neat) | 140 | 94.1 | nih.gov |

*Note: The high yield with benzoyl chloride suggests similar high efficiency for propionyl chloride under optimized conditions.

Methods for Converting Related Dimethylphenyl Intermediates to the Target Amine

The conversion of the prochiral ketone, 1-(2,4-dimethylphenyl)propan-1-one, into the enantiopure (R)-amine is the critical stereochemistry-defining step. Several advanced asymmetric methodologies have been developed for this purpose, primarily involving catalytic asymmetric reductive amination and the use of biocatalysts.

Catalytic Asymmetric Reductive Amination (DARA)

Direct asymmetric reductive amination (DARA) represents one of the most efficient and atom-economical methods for synthesizing chiral primary amines from ketones. chemistryviews.org This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, and subsequent asymmetric reduction of the in situ-formed imine intermediate. chinesechemsoc.orgyoutube.com

Ruthenium-based catalysts have shown significant promise in this area. For instance, a catalyst system comprising a ruthenium precursor and a chiral phosphine ligand, such as (S,S)-f-binaphane, has been successfully employed for the direct asymmetric amination of various alkyl-aryl ketones with ammonia and hydrogen gas. acs.orgnih.gov The addition of an iodide source, such as ammonium iodide, has been found to be crucial for achieving high yields and enantioselectivities. nih.gov These reactions provide direct access to the primary amine without the need for protecting groups, which simplifies the synthetic sequence. acs.org

Iridium-catalyzed systems have also been developed for the asymmetric hydrogenation of imines, which is the second step in an indirect reductive amination process. youtube.comacs.org These catalysts, often featuring chiral phosphine ligands, can achieve high turnover numbers and excellent enantioselectivities. youtube.com

Biocatalytic Reductive Amination

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them highly attractive for industrial-scale synthesis. Transaminases (TAs) and reductive aminases (RedAms) are two classes of enzymes that are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor (e.g., L-alanine or isopropylamine) to a ketone acceptor. researchgate.net The choice of a suitable (R)-selective ω-transaminase is critical for producing the desired (R)-enantiomer of the amine. researchgate.netresearchgate.net Immobilized whole-cell biocatalysts overexpressing specific transaminases have been developed to enhance stability and reusability, which is economically advantageous for large-scale production. researchgate.netnih.gov For structurally related aryl-propanones, conversions of up to 89% with enantiomeric excesses (ee) greater than 99% have been reported for the (R)-enantiomer. rsc.orgresearchgate.net

Reductive Aminases (RedAms): These enzymes utilize ammonia and a cofactor (typically NAD(P)H) to directly aminate a ketone. nih.gov Recently discovered reductive aminases from fungal sources have shown a high capacity for the reductive amination of ketones using ammonia, demonstrating broad substrate scope and offering a direct route to chiral primary amines. nih.gov

The table below provides an overview of these asymmetric methods applied to the synthesis of chiral amines from analogous aryl ketones.

| Method | Catalyst/Enzyme | Amine Source | Key Features | Typical ee (%) | Reference |

|---|---|---|---|---|---|

| Direct Asymmetric Reductive Amination (DARA) | Ru-complex with (S,S)-f-binaphane | NH₃/H₂ | One-pot synthesis; requires iodide additive for high selectivity. | >90 | acs.orgnih.gov |

| Asymmetric Hydrogenation of Imine | Ir-complex with chiral phosphine ligand | H₂ (after imine formation) | High turnover numbers; applicable to a wide range of imines. | >90 | youtube.com |

| Biocatalytic Transamination | (R)-selective ω-Transaminase (e.g., from Arthrobacter sp.) | Isopropylamine (B41738) or L-Alanine | High enantioselectivity; mild reaction conditions; green process. | >99 | rsc.orgresearchgate.netnih.gov |

| Biocatalytic Reductive Amination | Reductive Aminase (RedAm) | NH₄Cl/NADP⁺ | Direct amination with ammonia; broad substrate scope. | High | nih.gov |

Stereochemical Investigations and Characterization of R 1 2,4 Dimethylphenyl Propan 1 Amine

Advanced Analytical Techniques for Enantiomeric Purity Assessment

The quantification of the enantiomeric composition of a chiral substance is crucial. Enantiomeric excess (ee), a measure of the purity of a chiral substance, reflects the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas a pure enantiomer has an ee of 100%. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. mdpi.comwikipedia.org This method relies on the use of a chiral stationary phase (CSP) that interacts diastereoselectively with the enantiomers of the analyte. The differential interaction leads to different retention times for the two enantiomers, allowing for their separation and individual quantification.

For primary amines like 1-(2,4-Dimethylphenyl)propan-1-amine, derivatization with a chiral derivatizing agent can be employed to form diastereomers that are then separated on a standard achiral HPLC column. nih.gov Alternatively, direct separation on a CSP is often feasible. Cellulose-based CSPs, for instance, have demonstrated broad applicability in resolving the enantiomers of various chiral amines and their derivatives. mdpi.com The choice of mobile phase, which typically consists of a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol), along with additives, is critical for achieving optimal separation. tsijournals.com The enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. nih.gov

A study on the enantiomeric separation of structurally related β-amino-β-(4-bromophenyl) propionic acid utilized a (R,R) Whelk-O 1 chiral HPLC column, achieving good resolution between the R and S enantiomers. tsijournals.com This approach, with appropriate method development, could be applicable to (R)-1-(2,4-Dimethylphenyl)propan-1-amine.

Table 1: Illustrative Chiral HPLC Parameters for Amine Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Ethanol (B145695)/Trifluoroacetic acid/Isopropylamine (B41738) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Note: This table represents typical starting conditions and would require optimization for the specific analyte.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is another highly effective method for enantiomeric separation, particularly for volatile compounds. wiley.comgcms.cz Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase, often based on derivatized cyclodextrins, to achieve separation. chromatographyonline.comresearchgate.net For amines, derivatization is frequently performed to enhance volatility and improve chromatographic behavior. nih.govnih.gov Common derivatizing agents include trifluoroacetic anhydride. wiley.comnih.gov

The separation mechanism in chiral GC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The stability of these complexes differs, leading to different retention times. wiley.com The enantiomeric excess is determined by comparing the integrated peak areas of the separated enantiomers. libretexts.org Research on the separation of 1-phenylalkylamines has shown that the degree of separation is influenced by factors such as the substituents on the aromatic ring and the specific chiral stationary phase used. wiley.com

Table 2: Representative Chiral GC Conditions for Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column with a chiral stationary phase (e.g., derivatized cyclodextrin) |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Isothermal or temperature gradient |

Note: Specific conditions must be optimized for the target analyte and its derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (e.g., Mosher's Amide Formation)

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful method for determining enantiomeric purity and assigning absolute configuration. researchgate.netacs.orged.gov One of the most well-established CDAs is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov

The reaction of a chiral amine, such as this compound, with both enantiomers of Mosher's acid chloride ((R)- and (S)-MTPA-Cl) produces a pair of diastereomeric amides. acs.org These diastereomers exhibit distinct NMR spectra, particularly in the ¹H and ¹⁹F NMR. nih.govresearchgate.net By comparing the chemical shifts of specific protons or the fluorine atoms in the two diastereomeric amides, the enantiomeric excess can be calculated from the integration of the corresponding signals. cam.ac.uk The Mosher's amide method is highly reliable for determining the absolute configuration of chiral primary amines. researchgate.netacs.org

Stereochemical Assignment Methodologies for the Chiral Center

Determining the absolute configuration of a chiral center is a fundamental aspect of stereochemical analysis. mdpi.com For this compound, several methodologies can be employed.

The Mosher's amide method, as described above, is a primary technique for assigning the absolute configuration of chiral amines. acs.orgbrandeis.edu The model proposed by Mosher correlates the differences in chemical shifts (Δδ = δS - δR) of the protons in the diastereomeric amides with the stereochemistry of the amine. nih.gov By analyzing the signs of these Δδ values for protons on either side of the chiral center, the absolute configuration can be deduced. researchgate.net

In addition to NMR-based methods, HPLC techniques can also be used for stereochemical assignment. nih.govnih.gov By using a chiral stationary phase with a well-understood chiral recognition mechanism, it is possible to predict the elution order of the enantiomers based on their absolute configuration. acs.org This often requires derivatization of the amine to a carbamate, for example. nih.govacs.org

Studies on Configurational Stability and Amine Inversion Barriers in this compound

The configurational stability of a chiral amine refers to its ability to resist racemization, the process by which an enantiomerically enriched sample converts into a racemic mixture. fiveable.me For primary amines, the main pathway for racemization is through pyramidal inversion, also known as nitrogen inversion. wikipedia.orglibretexts.org This process involves the nitrogen atom and its substituents oscillating through a planar transition state, leading to an inversion of the stereocenter. wikipedia.org

The energy barrier to this inversion determines the configurational stability of the amine. For simple amines like ammonia (B1221849), this barrier is very low, leading to rapid inversion at room temperature. wikipedia.org However, the structure of the amine can significantly influence this barrier. Factors such as steric hindrance and electronic effects of the substituents attached to the nitrogen atom play a crucial role. stackexchange.comderpharmachemica.com For chiral amines like this compound, the presence of a bulky 2,4-dimethylphenyl group and an ethyl group at the stereocenter will affect the inversion barrier. While many simple amines are configurationally unstable at room temperature, the specific barrier for this compound would require experimental determination or theoretical calculation. youtube.com The study of substituted anilines has shown that electron-donating groups can increase the inversion barrier. derpharmachemica.com

Table 3: Factors Influencing Amine Inversion Barriers

| Factor | Influence on Inversion Barrier |

|---|---|

| Steric Bulk of Substituents | Increased bulk generally increases the barrier. |

| Electronic Effects | Electron-donating groups can increase the barrier, while electron-withdrawing groups can decrease it. |

| Ring Strain (for cyclic amines) | Incorporation into a small ring significantly increases the barrier. |

| Temperature | Higher temperatures provide more energy to overcome the barrier. |

Insufficient Data to Generate Article on this compound

Chiral amines are a critical class of organic compounds widely utilized in the pharmaceutical and agrochemical industries. They serve as essential building blocks, chiral auxiliaries, and ligands in asymmetric synthesis to produce enantiomerically pure molecules. The stereochemistry of these amines is crucial as different enantiomers of a drug or pesticide can exhibit vastly different biological activities.

The requested article outline focused on three key areas:

Strategic Incorporation into the Synthesis of Chiral Pharmaceuticals and Agrochemicals: This would require specific examples of drug candidates or agricultural products where this compound is a key intermediate.

Application in the Construction of Advanced Chiral Ligands and Catalysts: This section would necessitate documented instances of this amine being used to create ligands for asymmetric catalysis, complete with performance data such as enantiomeric excess (ee%) achieved in specific reactions.

Utilization in the Preparation of Other Chiral Amine Derivatives and Scaffolds: This would involve detailing chemical transformations of this compound into other valuable chiral structures.

The search for this information did not yield the specific examples or detailed research findings necessary to populate these sections with the required level of scientific rigor and detail. The available information is limited to general supplier listings and basic chemical properties, without substantive scientific publications detailing its specific applications in complex chemical synthesis.

Therefore, it is not possible to provide a thorough and informative article that strictly adheres to the provided outline for this compound at this time.

Table of Compounds Mentioned

Mechanistic Studies and Advanced Reactions of R 1 2,4 Dimethylphenyl Propan 1 Amine

Exploration of Nucleophilic Reaction Pathways Involving the Amine Moiety

The primary amine group in (R)-1-(2,4-Dimethylphenyl)propan-1-amine is a potent nucleophile, readily participating in a range of nucleophilic reactions. The lone pair of electrons on the nitrogen atom is available for attacking electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

One of the most fundamental reactions is nucleophilic addition to carbonyl compounds . When reacted with aldehydes or ketones, the amine undergoes a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. researchgate.neteijppr.com This intermediate is typically unstable and can subsequently eliminate a molecule of water to form an imine (Schiff base). researchgate.netresearchgate.netyoutube.com The formation of the imine is a reversible process and is often catalyzed by mild acid. researchgate.neteijppr.com The general mechanism for Schiff base formation involves two main steps: the initial nucleophilic addition followed by dehydration. researchgate.neteijppr.com

Another important nucleophilic reaction is N-alkylation , where the amine reacts with alkyl halides. masterorganicchemistry.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-alkylation, specific reaction conditions and reagents are often necessary. masterorganicchemistry.com

N-acylation is a further key reaction pathway for the amine moiety. Carboxylic acid derivatives such as acid chlorides, anhydrides, or esters serve as acylating agents. ajchem-a.comsphinxsai.comnih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. ajchem-a.comsphinxsai.com This reaction is generally high-yielding and is a common strategy for protecting the amine group or for synthesizing amide-containing target molecules. researchgate.net The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of amides directly from carboxylic acids. ajchem-a.com

Derivatization Strategies for Synthetic Utility and Enhanced Reactivity

The derivatization of this compound is a crucial strategy to enhance its synthetic utility and to modulate its reactivity. These derivatives can serve as chiral auxiliaries, ligands for asymmetric catalysis, or as intermediates in the synthesis of complex molecules.

A primary derivatization strategy involves the formation of amides . As mentioned, N-acylation is a robust reaction that can be used to introduce a wide variety of acyl groups. ajchem-a.comsphinxsai.comresearchgate.net These amide derivatives can exhibit altered physical and chemical properties, such as crystallinity, which can be advantageous for purification and handling. researchgate.net

The formation of imines (Schiff bases) is another significant derivatization pathway. The reaction with various aldehydes and ketones can introduce diverse substituents at the nitrogen atom, leading to a broad range of chiral imine ligands. researchgate.netresearchgate.netnih.gov These imines are valuable intermediates in asymmetric synthesis, for example, in the synthesis of chiral amines through reduction of the C=N bond.

Furthermore, this compound can be used as a chiral resolving agent . wikipedia.org The amine can react with a racemic mixture of a chiral carboxylic acid to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the carboxylic acid can be recovered by cleaving the salt. This strategy is a classical method for obtaining enantiomerically pure compounds. wikipedia.orgnih.gov

Investigations into the Catalytic Role of this compound or its Derivatives (e.g., as Organocatalysts or Ligand Components)

The chiral nature of this compound and its derivatives makes them attractive candidates for applications in asymmetric catalysis, either as organocatalysts themselves or as chiral ligands for metal catalysts. yale.edupsu.edu

While specific studies detailing the direct use of this compound as an organocatalyst are not widely documented in the general literature, the broader class of chiral primary amines is known to catalyze various asymmetric transformations.

More commonly, derivatives of chiral amines like this compound are synthesized to act as chiral ligands in transition-metal-catalyzed reactions. psu.edursc.orgorganic-chemistry.org For instance, the amine can be incorporated into more complex molecular frameworks to create bidentate or polydentate ligands that can coordinate to a metal center. rsc.orgnih.gov The chiral environment created by the ligand around the metal atom can then induce enantioselectivity in a variety of reactions, such as hydrogenations, C-C bond-forming reactions, and aminations. nih.govcmu.edu The synthesis of such ligands often involves the formation of amide or imine linkages to connect the chiral amine to other coordinating groups. nih.govdicp.ac.cn

The following table provides a hypothetical overview of the types of catalytic applications where derivatives of this compound could be employed, based on the known reactivity of similar chiral ligands.

| Catalyst System | Reaction Type | Potential Product | Enantiomeric Excess (ee) |

| Rh-((R)-Amine-phosphine ligand) | Asymmetric Hydrogenation | Chiral Alcohols/Amines | High |

| Pd-((R)-Amine-imine ligand) | Asymmetric Allylic Alkylation | Chiral Alkenes | Moderate to High |

| Cu-((R)-Amine-oxazoline ligand) | Asymmetric Conjugate Addition | Chiral Carbonyl Compounds | High |

Emerging Research Directions and Future Prospects for R 1 2,4 Dimethylphenyl Propan 1 Amine

Development of Sustainable and Environmentally Benign Synthetic Protocols

A primary biocatalytic route to (R)-1-(2,4-Dimethylphenyl)propan-1-amine involves the asymmetric reductive amination of the prochiral ketone, 1-(2,4-dimethylphenyl)propan-1-one (B3131230). Two main classes of enzymes are particularly relevant for this transformation: amine dehydrogenases (AmDHs) and transaminases (TAs).

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct conversion of ketones to amines using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.govhims-biocat.eu Protein engineering has been instrumental in developing AmDHs with broad substrate scopes, capable of converting bulky aromatic ketones into chiral amines with excellent enantiomeric excess (>99% ee). nih.govhims-biocat.eu The direct use of ammonia and the regeneration of the cofactor in situ make this an atom-economical and environmentally viable route. hims-biocat.eu

Transaminases (TAs): TAs, or aminotransferases, catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. nih.govnih.govdiva-portal.org This method is highly effective for producing enantiopure amines from prochiral ketones. nih.gov Research has demonstrated the successful application of (R)-selective TAs for the synthesis of various 1-arylpropan-amines, achieving high conversions and exceptional enantioselectivity. nih.govnih.gov Immobilized whole-cell TA biocatalysts are particularly attractive as they simplify catalyst recovery and reuse, further enhancing the sustainability of the process. nih.gov

The table below illustrates the potential of biocatalytic reductive amination for producing chiral amines similar in structure to this compound, showcasing the high efficiency and stereoselectivity achievable.

Table 1: Examples of Biocatalytic Asymmetric Synthesis of Chiral Amines from Prochiral Ketones

| Prochiral Ketone Substrate | Biocatalyst (Enzyme Type) | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| 1-(3,4-Dimethoxyphenyl)propan-2-one | Immobilized (R)-TA | Isopropylamine | (R)-1-(3,4-Dimethoxyphenyl)propan-2-amine | 89 | >99 | nih.gov |

| 1-(3,4-Dichlorophenyl)propan-2-one | Immobilized (R)-TA | Isopropylamine | (R)-1-(3,4-Dichlorophenyl)propan-2-amine | 88 | >99 | nih.gov |

| 1-Phenylpropan-2-one | (R)-selective TA | Alanine | (R)-1-Phenylpropan-2-amine | >95 | >99 | researchgate.net |

| 4-Phenyl-2-butanone | Engineered PheAmDH | Ammonia | (R)-1-Methyl-3-phenylpropylamine | >99 | 98 | nih.gov |

These examples strongly suggest that a highly efficient and sustainable synthesis of this compound can be developed by applying engineered AmDHs or TAs to its corresponding ketone precursor.

Exploration of Novel Stereoselective Transformations Leveraging the Compound's Chirality

Chiral amines are valuable not only as end products but also as reagents that can induce chirality in other molecules. nih.govsigmaaldrich.comtcichemicals.com this compound, with its defined stereocenter adjacent to a sterically demanding dimethylphenyl group, is a promising candidate for use as a chiral auxiliary or ligand in asymmetric synthesis. sci-hub.sewikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct a reaction stereoselectively, after which it is cleaved and can often be recovered. wikipedia.org

The exploration of this compound in this context would involve its covalent attachment to a substrate to form a chiral intermediate, such as an imine or an amide. The steric and electronic properties of the dimethylphenyl group would then control the facial selectivity of a subsequent bond-forming reaction, such as nucleophilic addition, alkylation, or cycloaddition. sci-hub.se

Research on analogous chiral benzylic amines, such as 1-phenylethylamine, has established their utility in a range of stereoselective transformations. sci-hub.se By analogy, this compound could be investigated in reactions such as:

Diastereoselective addition to imines: Formation of an imine from the chiral amine and an aldehyde or ketone creates a substrate where nucleophilic attack is directed to one face, leading to the formation of new chiral amines or amino acids. sci-hub.semdpi.com

Asymmetric conjugate addition: Chiral enamines formed from the amine and a ketone can undergo diastereoselective Michael additions to α,β-unsaturated compounds. sci-hub.se

Asymmetric alkylation: Conversion of the amine into a chiral amide, followed by deprotonation to form a chiral enolate and subsequent reaction with an electrophile, can produce enantiomerically enriched α-substituted carboxylic acid derivatives. nih.gov

The table below summarizes key stereoselective transformations where chiral amines similar to this compound have been successfully employed, indicating promising avenues for future research.

Table 2: Potential Applications of this compound as a Chiral Auxiliary/Ligand

| Transformation Type | Role of Chiral Amine | Typical Substrate | Expected Outcome | Relevant Analogue | Reference |

|---|---|---|---|---|---|

| Aza-Diels-Alder Reaction | Forms chiral imine | Diene and imine | Enantiomerically enriched nitrogen heterocycles | 1-Phenylethylamine | sci-hub.se |

| Asymmetric Alkylation | Forms chiral amide | Carboxylic acid derivative | α-Substituted chiral acids, esters, or ketones | Pseudoephenamine | nih.gov |

| Asymmetric Michael Addition | Forms chiral enamine | α,β-Unsaturated ester/ketone | Chiral 1,5-dicarbonyl compounds or β-amino acids | Chiral lithium amides | chinesechemsoc.org |

| Asymmetric Hydrogenation | Chiral ligand for metal catalyst | Prochiral imines or ketones | Enantiomerically pure amines or alcohols | Various C₂-symmetric secondary amines | nih.govsigmaaldrich.com |

The unique steric hindrance provided by the 2,4-dimethyl substitution pattern may offer different or improved selectivity compared to existing auxiliaries, making this a fertile area for investigation.

Integration of this compound Synthesis in Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is rapidly evolving with the adoption of continuous flow chemistry and automated platforms. scripps.edursc.orgsynplechem.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved process control, higher reproducibility, and potential for seamless integration of reaction, purification, and analysis. acs.org The future manufacturing and discovery-phase synthesis of this compound will likely leverage these advanced platforms.

Flow Chemistry: The synthesis of chiral amines is well-suited to continuous flow processing. rsc.orgnih.gov For the biocatalytic synthesis of this compound, enzymes like transaminases can be immobilized on a solid support and packed into a column (a packed-bed reactor). nih.gov A continuous stream of the ketone precursor and amine donor is then passed through the reactor, where the transformation occurs. This setup allows for easy separation of the product from the catalyst, continuous operation for extended periods, and straightforward scalability. acs.orgnih.gov

Table 3: Advantages of Flow Chemistry for Chiral Amine Synthesis

| Feature | Advantage | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize risks associated with hazardous reagents or exothermic reactions. | Allows for the safe handling of reagents and intermediates under a wider range of conditions. |

| Precise Control | Superior control over parameters like temperature, pressure, and residence time. | Leads to higher selectivity and yield by minimizing side reactions. |

| Catalyst Immobilization | Simplifies catalyst reuse and product purification, reducing costs and waste. | Ideal for using immobilized enzymes (e.g., TAs) or heterogeneous metal catalysts. |

| Scalability | Production can be scaled up by running the system for longer (scaling-out) or by using larger reactors. | Facilitates both laboratory-scale synthesis for research and larger-scale production. |

| Telescoping Reactions | Multiple reaction and purification steps can be connected in series without manual handling. | A multi-step synthesis could be streamlined into a single, uninterrupted process. |

Automated Synthesis Platforms: For research and development, automated synthesis platforms can dramatically accelerate the discovery of optimal reaction conditions. scripps.edusynplechem.comchemrxiv.org An automated system could perform numerous small-scale experiments in parallel to screen various catalysts (e.g., different enzyme variants or chiral ligands), solvents, and reaction parameters for the synthesis of this compound. This data-rich approach not only speeds up optimization but also provides deeper insights into the reaction mechanism. chemrxiv.org Such platforms are now capable of performing reaction setup, analysis, purification, and even using the results to plan the next set of experiments autonomously. scripps.edu The integration of this amine's synthesis into such workflows would enable rapid library generation for structure-activity relationship studies or the swift development of a robust manufacturing process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.